L-THREONINE (D5, 15N)

Isotopic enrichment Quality control LC-MS internal standard

L-Threonine (D5, 15N) is a dual-labeled stable isotope internal standard for absolute quantitation of threonine by LC-MS/MS. Single-isotope standards (D5-only or 15N-only) risk isotopologue overlap or deuterium-induced retention time shifts that compromise co-elution and introduce matrix effects. • +6 Da mass shift eliminates analyte cross-talk • 15N label ensures true co-elution, correcting ion suppression/enhancement • 98% purity; 97 atom% D, 98 atom% 15N enrichment Supplied as white crystalline powder with defined pH 5.0-6.0 for reproducible solubility across batches.

Molecular Formula
Molecular Weight 125.14
Cat. No. B1579989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-THREONINE (D5, 15N)
Molecular Weight125.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Threonine (D5, 15N) Dual-Labeled Internal Standard


L-Threonine (D5, 15N) is a stable isotope-labeled essential amino acid in which five hydrogen atoms are replaced with deuterium (D5) and the nitrogen atom is replaced with nitrogen-15 (15N) . This dual-labeling strategy confers a nominal mass shift of +6 Da relative to unlabeled L-threonine, positioning the compound for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays and as a tracer in metabolic flux studies [1]. The compound is supplied as a white crystalline powder with a molecular weight of 125.14 g/mol and an unlabeled CAS number 72-19-5 .

Why Generic Threonine Substitutes Fail vs L-Threonine (D5, 15N)


In LC-MS-based quantitative analysis, unlabeled L-threonine cannot function as an internal standard because it is chemically indistinguishable from the endogenous analyte, making it impossible to differentiate the spiked standard from the sample-derived compound [1]. Single-isotope labeled alternatives, such as L-Threonine-D5 or L-Threonine-15N alone, introduce smaller mass shifts that may overlap with naturally occurring isotopologues or fail to provide adequate separation from the analyte channel [2]. Furthermore, deuterium-only internal standards can exhibit chromatographic retention time shifts relative to the unlabeled analyte due to deuterium isotope effects, which compromises co-elution and introduces differential matrix effects during electrospray ionization [3]. The presence of the 15N label in L-Threonine (D5, 15N) mitigates this chromatographic disparity because 15N-labeled peptides and amino acids exhibit retention times essentially identical to their unlabeled counterparts in reversed-phase LC, ensuring true co-elution and accurate compensation for ion suppression or enhancement [3].

L-Threonine (D5, 15N) vs Threonine Isotopologues: Quantitative Evidence


High Isotopic Enrichment for Accurate Quantitation

L-Threonine (D5, 15N) is manufactured to a defined isotopic enrichment specification of 97 atom% deuterium and 98 atom% nitrogen-15 . This high enrichment minimizes the presence of unlabeled or incompletely labeled species that would otherwise contribute to background signal in the analyte channel, thereby reducing the lower limit of quantification (LLOQ) and improving assay precision [1]. In contrast, unlabeled L-threonine provides 0% enrichment and cannot serve as an internal standard, while single-isotope labeled variants (e.g., L-Threonine-15N alone) offer only a +1 Da mass shift, which may be insufficient to fully resolve from the M+1 natural isotopologue of the analyte [1].

Isotopic enrichment Quality control LC-MS internal standard Quantitative accuracy

Matrix Effect Correction Outperforms Deuterium-Only IS

Stable isotope-labeled internal standards are employed to correct for matrix-induced ion suppression or enhancement in LC-MS/MS. However, deuterium-only labeled standards can exhibit a retention time shift relative to the unlabeled analyte, with differences typically ranging from 0.01 to 0.03 minutes [1]. This shift arises from the deuterium isotope effect altering the compound's acidity and, consequently, its reversed-phase chromatographic behavior [2]. When the internal standard does not perfectly co-elute with the analyte, it experiences a different degree of ion suppression, leading to quantification bias [2]. L-Threonine (D5, 15N) incorporates a 15N label, which—unlike deuterium—does not induce a chromatographic shift in reversed-phase LC [3]. This dual-labeling strategy ensures that the internal standard co-elutes precisely with the unlabeled analyte, providing accurate correction for matrix effects that deuterium-only internal standards cannot reliably achieve [3].

Matrix effect Ion suppression Co-elution LC-MS/MS validation

SILAC Multiplexing and Protein Identification in Hepatocytes

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) workflows rely on heavy amino acids such as L-Threonine (D5, 15N) to achieve multiplexed quantitative proteomics. A 2024 study employing L-Threonine-15N,d5 in SILAC pipelines identified over 1,200 proteins in human hepatocytes . This level of proteome coverage demonstrates that the dual-labeled threonine is efficiently incorporated into cellular proteins and is compatible with standard SILAC protocols using heavy lysine and arginine . In contrast, unlabeled threonine cannot be used for SILAC, and single-isotope variants may limit multiplexing capacity or require more complex experimental designs .

SILAC Quantitative proteomics Heavy amino acid labeling Hepatocyte

Defined Chemical Purity and pH Specifications

The chemical purity of L-Threonine (D5, 15N) is specified at 98% . Additionally, the compound carries a defined pH specification of 5.0–6.0 at 59.6 g/L and 25°C . This pH range is compatible with typical LC-MS mobile phases and biological buffers, reducing the need for pH adjustment prior to use. Competing labeled amino acids may lack a published pH specification, introducing uncertainty regarding their solubility and ionization behavior in aqueous systems. The combination of high chemical purity and a defined pH specification provides procurement confidence for laboratories requiring reproducible analytical performance without additional purification steps [1].

Chemical purity pH specification Certificate of Analysis QC release

Batch-Specific CoA for GxP Compliance

L-Threonine (D5, 15N) is supplied with a batch-specific Certificate of Analysis (CoA) that documents the actual measured isotopic enrichment and chemical purity for each production lot [1]. This documentation supports compliance with Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) requirements for regulated bioanalytical studies . In contrast, generic unlabeled threonine or lower-grade labeled amino acids may not be accompanied by lot-specific CoAs with validated isotopic enrichment data, introducing uncertainty that is unacceptable in validated methods or clinical trial support workflows . The availability of CoAs from established suppliers including Cambridge Isotope Laboratories ensures traceability and audit-readiness [1].

Certificate of Analysis GxP compliance Regulatory bioanalysis Quality assurance

L-Threonine (D5, 15N) Application Scenarios


LC-MS/MS Threonine Bioanalysis for PK and Biomarkers

L-Threonine (D5, 15N) serves as the optimal internal standard for absolute quantitation of endogenous or exogenous threonine in complex biological matrices. The dual-labeling (+6 Da mass shift) ensures no cross-talk with the analyte channel, while the 15N label eliminates the chromatographic retention time shift observed with deuterium-only standards, guaranteeing accurate correction for matrix-induced ion suppression or enhancement . The 98% chemical purity and defined pH specification (5.0–6.0) ensure reproducible solubility and ionization across batches, a critical requirement for validated bioanalytical methods intended for regulatory submission .

SILAC Quantitative Proteomics in Mammalian Cells

In SILAC workflows, cells are cultured in media containing heavy amino acids to achieve metabolic incorporation of stable isotopes into the proteome. L-Threonine (D5, 15N) is compatible with heavy lysine and arginine labeling strategies, enabling triplex or higher-order multiplexing . A 2024 study demonstrated that this compound supports the identification of >1,200 proteins in human hepatocytes, confirming its efficient incorporation and suitability for high-coverage proteomics . The dual-label ensures that the heavy threonine-containing peptides are clearly resolved from light peptides without the chromatographic separation artifacts that complicate deuterium-only SILAC experiments .

Metabolic Flux Analysis Using Threonine Tracers

The dual isotopic labeling of L-Threonine (D5, 15N) enables simultaneous tracking of the amino acid's carbon/nitrogen skeleton and its hydrogen atoms in metabolic pathways. In protein turnover studies, the compound can be administered to cell cultures or animal models, and the incorporation of the heavy label into newly synthesized proteins is quantified by LC-MS . The 15N label permits distinction between threonine-derived nitrogen and nitrogen from other sources in complex metabolic networks. The high isotopic enrichment (97 atom% D; 98 atom% 15N) maximizes signal-to-noise in tracer detection, enabling sensitive measurement of low-abundance metabolic intermediates .

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